3-Methylazetidine-1-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylazetidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-4-2-7(3-4)5(6)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOLZMCYGQZJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methylazetidine 1 Carbonyl Chloride and Analogous Azetidine 1 Carbonyl Chlorides
Retrosynthetic Analysis and Precursor Design for the Azetidine (B1206935) Moiety
A retrosynthetic analysis of the 3-methylazetidine (B2440550) core suggests several viable disconnection points, leading to the design of appropriate precursors. A common strategy involves the intramolecular cyclization of a linear four-carbon chain containing a nitrogen atom and a suitable leaving group.
One logical precursor is a derivative of 1,3-butanediol . This starting material possesses the requisite four-carbon backbone with the methyl group at the desired position. Functional group manipulation of the two hydroxyl groups can install a nitrogen-containing group at one terminus and a leaving group at the other, setting the stage for an intramolecular nucleophilic substitution to form the azetidine ring. The use of (R)-1,3-butanediol can also serve as a chiral starting point for the synthesis of enantiomerically pure azetidinone derivatives researchgate.net.
Another retrosynthetic approach involves the ring expansion of a suitably substituted aziridine. Specifically, a 2-methyl-2-(bromomethyl)aziridine intermediate can rearrange to a 3-bromo-3-methylazetidine, which can then be further functionalized researchgate.net. This strategy points to N-alkylidene-(2,3-dibromo-2-methylpropyl)amines as viable precursors to the aziridine intermediate researchgate.net.
Direct Synthesis of Azetidine-1-carbonyl Chloride Scaffold
The formation of the azetidine-1-carbonyl chloride can be achieved through direct reaction of the pre-formed azetidine ring with a suitable carbonylating agent or through in situ generation of the reactive species.
Approaches to Carbonyl Chloride Formation on Nitrogen (e.g., Phosgenation)
Phosgenation is a well-established method for the conversion of primary and secondary amines into carbamoyl chlorides. In the context of 3-methylazetidine, a secondary amine, its reaction with phosgene (COCl₂) or a phosgene equivalent such as triphosgene would directly yield 3-Methylazetidine-1-carbonyl chloride. This reaction involves the nucleophilic attack of the azetidine nitrogen onto the electrophilic carbonyl carbon of phosgene, followed by the elimination of a chloride ion.
In Situ Generation Methods (e.g., from Carboxylic Acids with Oxalyl Chloride)
An alternative to the direct use of highly toxic phosgene is the in situ generation of the carbonyl chloride functionality. While the direct conversion of a carboxylic acid to a carbonyl chloride typically involves reagents like thionyl chloride or oxalyl chloride, for the formation of a carbamoyl chloride from an amine, a different approach is necessary.
A related method involves the reaction of a secondary amide with oxalyl chloride to form an imidoyl chloride in situ nih.gov. While not a direct route to a carbonyl chloride from a carboxylic acid, this demonstrates the utility of oxalyl chloride in generating reactive acylating agents from nitrogen-containing precursors. A hypothetical in situ approach for this compound could involve the reaction of 3-methylazetidine with a reagent that delivers the COCl group, such as diphosgene or triphosgene, which are safer to handle than phosgene gas.
Construction of the 3-Methylazetidine Ring System
The formation of the 3-methylazetidine ring is a critical step and is often achieved through intramolecular cyclization strategies.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful method for constructing cyclic compounds, including the strained four-membered azetidine ring. This typically involves a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule.
One such strategy is the intramolecular aminolysis of cis-3,4-epoxy amines nih.govbohrium.com. For the synthesis of 3-methylazetidine, a precursor such as 3-methyl-3,4-epoxy-1-amine could undergo an intramolecular ring-opening of the epoxide by the amine to furnish the desired 3-methyl-3-hydroxyazetidine, which could then be further functionalized.
Another approach involves the cyclization of γ-aminoalcohols rsc.org. A 3-methyl-4-aminobutan-1-ol, for example, could be induced to cyclize by converting the hydroxyl group into a good leaving group.
Base-promoted cyclizations are a cornerstone of azetidine synthesis. These reactions typically involve the deprotonation of a nitrogen-containing functional group, which then acts as a nucleophile to displace a leaving group and form the ring.
A notable example is the base-promoted cyclization of dibromo amino esters. De Kimpe and co-workers have demonstrated the synthesis of 1-t-butyl- and 1-(4-methylbenzyl)-3-bromo-3-methylazetidines through the thermal isomerization of an initially formed aziridine, which is itself a product of a base-promoted cyclization rsc.org. This method provides a direct route to a 3-methylazetidine with a bromine atom at the 3-position, a versatile handle for further chemical transformations.
The following table summarizes a relevant base-promoted cyclization leading to a 3-bromo-3-methylazetidine derivative:
| Starting Material | Base/Conditions | Product | Yield | Reference |
| N-t-butylimine of 2,3-dibromo-2-methylpropanal | NaBH₄, then reflux in acetonitrile | 1-t-butyl-3-bromo-3-methylazetidine | - | rsc.org |
Another example of a base-promoted cyclization is the ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of a base like potassium carbonate to yield N-sulfonylazetidines rsc.org. This demonstrates the versatility of base-mediated intramolecular nucleophilic substitution in the formation of the azetidine ring.
| Starting Material | Base/Solvent | Product | Yield | Reference |
| α-bromo N-sulfonylpyrrolidinone | K₂CO₃ / MeCN:MeOH | N-sulfonylazetidine-2-carboxylate | - | rsc.org |
Metal-Catalyzed Intramolecular C-H Amination
The direct formation of C-N bonds through the amination of C-H bonds offers an efficient and atom-economical route to azetidines. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate is a notable method for synthesizing functionalized azetidines. rsc.orgacs.org This approach often utilizes a directing group, such as a picolinamide (PA) group, to facilitate the C-H activation step.
In a key development, a palladium(II)-catalyzed process employs an oxidant, such as benziodoxole tosylate, to promote the reaction. rsc.org The mechanism is thought to involve the formation of a Pd(IV) intermediate, which then undergoes reductive elimination to form the azetidine ring. rsc.org This method demonstrates good functional group tolerance. rsc.org Tantalum-catalyzed hydroaminoalkylation has also been explored for the synthesis of azetidines, involving an initial hydroaminoalkylation reaction followed by a cyclization step. rsc.org
Table 1: Examples of Metal-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis
| Catalyst/Reagent | Substrate Type | Key Features |
|---|---|---|
| Palladium(II) / Benziodoxole tosylate | Picolinamide (PA) protected amines | Amination of unactivated γ-C(sp³)–H bonds. rsc.orgacs.org |
Ring Contraction Methodologies (e.g., from 2-Pyrrolidinones)
Ring contraction of five-membered rings, such as 2-pyrrolidinones, provides another pathway to the azetidine core. A robust method involves a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govorganic-chemistry.org This reaction allows for the synthesis of α-carbonylated N-sulfonylazetidines. nih.gov The process is typically initiated by the monobromination of readily available N-sulfonyl-2-pyrrolidinone derivatives. nih.gov In the presence of a base like potassium carbonate, various nucleophiles, including alcohols, phenols, and anilines, can be incorporated into the final azetidine product during the ring contraction step. nih.gov This strategy has been used to produce azetidine building blocks for drug discovery. rsc.org
Table 2: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones
| Precursor | Reagents | Product |
|---|
Cycloaddition Reactions for Azetidine Ring Formation
Cycloaddition reactions are powerful tools for rapidly constructing cyclic systems, including the strained azetidine ring. Both [2+2] and [3+1] cycloaddition strategies have been successfully employed.
The [2+2] cycloaddition of an imine and an alkene, known as the Aza Paternò-Büchi reaction, is a direct method for azetidine synthesis. rsc.orgspringernature.comresearchgate.net Recent advancements have focused on using visible-light-mediated triplet energy transfer to overcome the limitations of traditional UV light-dependent methods. springernature.comresearchgate.net In these reactions, a photocatalyst, such as an iridium(III) complex, activates an oxime precursor (e.g., 2-isoxazoline-3-carboxylates) via triplet energy transfer. rsc.orgresearchgate.net The excited-state intermediate then reacts with a broad range of alkenes to yield highly functionalized azetidines. springernature.comresearchgate.net This photocatalytic approach allows for the stereoselective and high-yielding synthesis of these compounds under milder conditions. acs.org Ketenes, often generated in situ from acyl chlorides, can also undergo [2+2] cycloaddition with imines to form 2-azetidinones, which are precursors to azetidines. mdpi.com
Table 3: [2+2] Photocycloaddition for Azetidine Synthesis
| Imine Precursor | Alkene | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Cyclic Oximes | Various Alkenes | Visible Light, Photosensitizer | Fused Azetidines. springernature.com |
| 2-Isoxazoline-3-carboxylates | Various Alkenes | Visible Light, Ir(III) photocatalyst | Functionalized Azetidines. rsc.orgresearchgate.net |
[3+1] cycloaddition reactions offer an alternative strategy for constructing the azetidine ring. One approach involves the reaction between donor-acceptor (D-A) aziridines, acting as three-atom components, and isocyanides as the one-carbon source. acs.org This transformation can be rendered enantioselective by using a chiral N,N'-dioxide/Mg(II) complex as a catalyst, providing enantioenriched exo-imido azetidines in high yields. acs.org Another example of a [3+1] cycloaddition involves the copper-catalyzed reaction between imido-sulfur ylides and enoldiazoacetates, which produces 2-azetines that can be subsequently reduced to azetidines. nih.gov
Table 4: [3+1] Cycloaddition for Azetidine Synthesis
| Three-Atom Component | One-Atom Component | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Donor-Acceptor Aziridines | Isocyanides | Chiral N,N'-dioxide/Mg(II) complex | Exo-imido Azetidines. acs.org |
Ring Enlargement and Rearrangement Strategies
Ring expansion and rearrangement reactions provide powerful methods for converting more readily available smaller rings into the desired azetidine framework.
The one-carbon ring expansion of aziridines is a synthetically valuable method for accessing azetidines. nih.govchemrxiv.orgacs.org This transformation can be achieved through various means, including biocatalysis. An engineered variant of cytochrome P450 has been shown to catalyze the enantioselective one-carbon ring expansion of aziridines via a mdpi.comnih.gov-Stevens rearrangement. nih.govacs.org This enzymatic approach demonstrates high stereocontrol and selectivity, overcoming competing side reactions. nih.govacs.org
Chemical methods for aziridine to azetidine rearrangement have also been developed. For instance, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol leads to the formation of 3-methoxy-3-methylazetidines. ugent.beacs.org The reaction proceeds through an intermediate 2-bromomethyl-2-methylaziridine, which then undergoes rearrangement via a bicyclic aziridinium ion intermediate that is subsequently opened by the methanol solvent. ugent.beacs.org This outcome is notably influenced by substitution on the starting material, as the analogous reaction with unsubstituted N-alkylidene-(2,3-dibromopropyl)amines stops at the aziridine stage. ugent.be
Table 5: Aziridine to Azetidine Rearrangement Strategies
| Aziridine Precursor | Method/Reagents | Key Transformation |
|---|---|---|
| N-aryl aziridines | Engineered Cytochrome P450, Diazo compound | Biocatalytic mdpi.comnih.gov-Stevens Rearrangement. nih.govacs.org |
Strain-Release Reactions
The inherent ring strain in small, fused bicyclic systems provides a powerful thermodynamic driving force for the synthesis of functionalized monocyclic structures. This principle is effectively applied in the synthesis of azetidines.
1-Azabicyclo[1.1.0]butane (ABB) is a highly strained molecule that serves as a versatile building block for constructing 1,3-substituted azetidines. nih.gov The significant strain energy of ABB facilitates reactions that involve the cleavage of the central C-N bond, leading to the formation of a stable azetidine ring. organic-chemistry.org The transformations of ABBs typically proceed through a C3-N bond cleavage, enabling functionalization at the 1 and 3 positions of the azetidine ring. arkat-usa.org
A common strategy involves the in-situ formation of (1-azabicyclo[1.1.0]butan-3-yl)lithium (ABB-Li), which can then react with various electrophiles. bris.ac.uk For instance, reacting ABB-Li with ketones or aldehydes produces azabicyclo[1.1.0]butyl carbinols. nih.gov These intermediates can undergo divergent strain-release reactions upon N-activation. Treatment with agents like trifluoroacetic anhydride can trigger a semipinacol rearrangement to yield 1,3,3-substituted keto-azetidines. nih.gov Alternatively, these carbinols can be converted into spirocyclic azetidines. arkat-usa.org
Another approach is the strain-release-driven Friedel–Crafts spirocyclization, where ABB-tethered aryl groups cyclize to form azetidine spiro-tetralins. d-nb.info This reaction can proceed through a complex azabicyclo[2.1.1]hexane intermediate. bris.ac.ukd-nb.info The versatility of ABB as a synthon allows for the rapid synthesis of diverse and structurally complex azetidines, which are valuable precursors for compounds like this compound. nih.govarkat-usa.org
Table 1: Strain-Release Reactions Utilizing 1-Azabicyclo[1.1.0]butane (ABB) Intermediates
| ABB Intermediate | Activating/Reacting Agent(s) | Key Transformation | Resulting Azetidine Product |
|---|---|---|---|
| Azabicyclo[1.1.0]butyl carbinols | Trifluoroacetic anhydride / Triflic anhydride | Semipinacol rearrangement | 1,3,3-Substituted keto-azetidines nih.gov |
| Azabicyclo[1.1.0]butyl carbinols | Benzyl chloroformate / NaI, then base | Iodohydrin formation and spirocyclization | Spiroepoxy azetidines nih.gov |
| ABB-tethered (hetero)aryls | Acidic conditions | Friedel–Crafts spirocyclization | Azetidine spiro-tetralins d-nb.info |
| (1-Azabicyclo[1.1.0]butan-3-yl)lithium | Boronic esters, then acid | 1,2-migration | N-H azetidines with a boronic ester at C3 organic-chemistry.org |
Enantioselective and Diastereoselective Synthesis of Azetidine Precursors
Controlling the stereochemistry of the azetidine ring is crucial for its application in pharmaceuticals. Enantioselective and diastereoselective methods are employed to synthesize chiral azetidine precursors with high optical purity.
Catalytic asymmetric synthesis utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. A notable method is the use of chiral phase-transfer (PT) catalysts, often derived from cinchona alkaloids, for the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov This intramolecular C-C bond formation can achieve high enantiomeric ratios (up to 2:98 er). nih.gov
Gold-catalyzed reactions have also been developed for the efficient synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides, achieving excellent enantiomeric excess (>98% ee). nih.gov This method avoids the use of toxic diazo intermediates, which are common in other routes. nih.gov Furthermore, copper-catalyzed asymmetric boryl allylation of azetines provides a powerful route to chiral 2,3-disubstituted azetidines. acs.orgresearchgate.net This reaction installs both a boryl and an allyl group across the C=C bond of the azetine ring, creating two new stereogenic centers with high enantioselectivity. acs.org
Table 2: Examples of Catalytic Asymmetric Methods for Azetidine Synthesis
| Reaction Type | Catalyst System | Substrate | Product Type | Stereoselectivity |
|---|---|---|---|---|
| Intramolecular C-C Cyclization | Chiral SF5-containing cinchona alkaloid (Phase-Transfer Catalyst) | Isatin-derived diazo compounds | Spirocyclic azetidine oxindoles | Up to 2:98 er nih.gov |
| Intermolecular Oxidation/Cyclization | Gold Catalyst | Chiral N-propargylsulfonamides | Chiral azetidin-3-ones | >98% ee nih.gov |
| Boryl Allylation | Copper / Chiral Bisphosphine | Azetines | Chiral 2,3-disubstituted azetidines | High enantioselectivity acs.org |
In substrate-controlled methods, the stereochemical outcome is dictated by a chiral center already present in the starting material, often in the form of a chiral auxiliary. Chiral tert-butanesulfinamides have proven effective for this purpose. acs.org A general method involves the condensation of a 1,3-bis-electrophile with the chiral auxiliary to form a sulfinimine. Subsequent organometallic addition and intramolecular cyclization produce the azetidine with high diastereoselectivity. acs.org This approach allows for the synthesis of C2-substituted azetidines with aryl, vinyl, or alkyl groups. acs.org
Another strategy involves the organocatalytic α-chlorination of an achiral aldehyde to create a chiral β-chloro alcohol intermediate. nih.gov This intermediate can then be converted into a C2-functionalized azetidine through a series of steps, including amination and intramolecular cyclization, with the final product achieving high enantiomeric excess (84–92% ee). nih.gov
Table 3: Substrate-Controlled Stereoselective Synthesis of Azetidines
| Chiral Control Element | Key Reaction Sequence | Product | Stereoselectivity |
|---|---|---|---|
| Chiral tert-butanesulfinamide auxiliary | Condensation, organometallic addition, intramolecular cyclization | C2-substituted N-sulfinyl azetidines | High diastereoselectivity acs.org |
| Organocatalyst-induced chirality | Asymmetric α-chlorination of aldehydes, reduction, amination, cyclization | C2-functionalized N-alkyl azetidines | 84–92% ee nih.gov |
Halogenation Strategies for Azetidine Intermediates (e.g., Bromofluorination)
Halogenation reactions are fundamental for creating functionalized intermediates that can be elaborated into complex azetidines. Bromofluorination, the addition of bromine and fluorine across a double bond, is a powerful tool for this purpose. The reaction of alkenes with reagents like BrF₃ typically results in vicinal bromofluoro compounds. tau.ac.il This transformation generally follows Markovnikov regioselectivity and anti-addition stereospecificity. tau.ac.il
While direct bromofluorination of an azetidine ring is uncommon, this strategy can be applied to an unsaturated precursor. For example, an N-protected homoallylic amine could undergo bromofluorination. The resulting bromofluoroalkyl amine intermediate could then be cyclized via intramolecular nucleophilic substitution to form a halogenated azetidine, a versatile synthon for further modification.
Zirconium-Mediated Coupling Reactions for Azetidine Synthesis
Zirconium-mediated reactions offer unique pathways for C-C and C-N bond formation in the synthesis of azetidines. One established method involves the treatment of azazirconacyclopentanes with iodine, which leads to a diastereoselective synthesis of azetidines. acs.org
Another approach uses a zirconium catalyst to mediate the reaction of ethylmagnesium chloride (EtMgCl) with imines. organic-chemistry.org This process generates C,N-dimagnesiated intermediates that can be trapped with various electrophiles to construct the azetidine ring. organic-chemistry.org Furthermore, the diastereoselective hydrozirconation of certain unsaturated amine derivatives using the Schwartz reagent, followed by treatment with iodine, provides a stereoselective route to cis-2,3-disubstituted azetidines. rsc.org
Table 4: Zirconium-Mediated Reactions for Azetidine Synthesis
| Zirconium Reagent/Catalyst | Starting Materials | Key Intermediate | Product |
|---|---|---|---|
| Zirconocene complex | Unsaturated anilines | Azazirconacyclopentane | Diastereoselective azetidines acs.org |
| Zirconium catalyst | Imines, EtMgCl | C,N-dimagnesiated compound | Functionalized azetidines organic-chemistry.org |
| Schwartz reagent (Cp₂ZrHCl) | Unsaturated carbamates | Hydrozirconated species | cis-2,3-disubstituted azetidines rsc.org |
Purification and Characterization Methodologies in Academic Synthesis
The rigorous purification and detailed characterization of this compound are indispensable steps in its academic synthesis to ensure the compound's purity and confirm its structural integrity. Given the reactive nature of the acyl chloride functional group, specialized handling techniques are required. wikipedia.orgtandfonline.comresearchgate.net Methodologies are often adapted from established procedures for other substituted azetidines and reactive acyl chlorides. bham.ac.ukresearchgate.netarkat-usa.org
Purification Methodologies
The purification of this compound must be conducted under anhydrous conditions to prevent hydrolysis back to the corresponding carboxylic acid. researchgate.netresearchgate.net The selection of a suitable purification method depends on the physical state of the compound and the nature of the impurities.
Vacuum Distillation: For liquid products, vacuum distillation is a highly effective method for purification. This technique allows for distillation at lower temperatures, which is crucial for thermally sensitive compounds and helps to separate the desired product from non-volatile catalysts, precursors, or polymerization byproducts. researchgate.net High-vacuum distillation, potentially using a Kugelrohr apparatus, can be particularly effective for small-scale academic preparations. researchgate.net
Column Chromatography: While flash column chromatography over silica gel is a standard purification technique for many azetidine derivatives, rsc.orgnih.gov its application to highly reactive acyl chlorides is challenging. The acidic nature of silica gel can promote the hydrolysis of the acyl chloride. researchgate.net If chromatography is necessary, it would require the use of a deactivated stationary phase and strictly anhydrous solvents and conditions, under an inert atmosphere. researchgate.net Monitoring the reaction via thin-layer chromatography (TLC) is also often unfeasible as the acyl chloride can readily hydrolyze on the silica plate, giving a misleading representation of the reaction's progress. researchgate.net
Recrystallization: In cases where this compound or its analogs are crystalline solids, recrystallization from an appropriate anhydrous solvent system is a viable purification method. jmchemsci.com This technique is effective for removing soluble and insoluble impurities.
Characterization Methodologies
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for identifying the key carbonyl functional group. Acyl chlorides exhibit a characteristic and intense C=O stretching absorption band at a significantly higher wavenumber compared to other carbonyl compounds like ketones or esters. libretexts.orglibretexts.org For this compound, this peak is expected in the region of 1800 cm⁻¹. libretexts.orgucalgary.careddit.com The presence of this strong absorption is a definitive indicator of the acyl chloride moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular framework.
¹H NMR: The proton NMR spectrum is used to confirm the arrangement of protons in the molecule. For this compound, the spectrum would be expected to show a doublet for the methyl group protons, a multiplet for the single proton at the 3-position, and a set of complex multiplets for the diastereotopic protons on the C2 and C4 positions of the azetidine ring. ipb.pt
¹³C NMR: The carbon NMR spectrum is crucial for confirming the presence of all carbon atoms. A key signal would be the resonance of the carbonyl carbon, which for acyl chlorides typically appears in the 160-180 ppm range. ucalgary.ca Other expected signals include those for the methyl group and the three distinct carbons of the azetidine ring.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. A common fragmentation pathway for acyl chlorides is the cleavage of the C-Cl bond, resulting in the formation of a stable acylium ion (R-CO⁺). libretexts.orgucalgary.ca This fragment is often observed as a prominent or base peak in the mass spectrum. libretexts.org High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which allows for the confirmation of the compound's elemental formula. rsc.orgnih.gov
| Technique | Feature | Expected Value / Observation | Reference |
| IR Spectroscopy | C=O Stretch | ~1800 cm⁻¹ | libretexts.orgucalgary.careddit.com |
| ¹³C NMR | Carbonyl Carbon (C=O) | 160 - 180 ppm | ucalgary.ca |
| ¹H NMR | -CH₃ Protons | Doublet | ipb.pt |
| ¹H NMR | -CH₂- Protons (Ring) | Complex Multiplets | ipb.pt |
| Mass Spectrometry | Key Fragmentation | Loss of Cl to form [M-Cl]⁺ (Acylium ion) | libretexts.orgucalgary.ca |
Reactivity Profile and Mechanistic Investigations of 3 Methylazetidine 1 Carbonyl Chloride
Reactivity of the Strained Azetidine (B1206935) Ring System
The azetidine ring is a four-membered heterocycle characterized by significant ring strain (approximately 25.4 kcal/mol). rsc.orgresearchwithrutgers.com This inherent strain is a driving force for reactions that lead to ring-opening, as this relieves the steric and angular strain of the small ring. nih.govacs.org While more stable than the corresponding three-membered aziridine ring, the azetidine ring is susceptible to cleavage under certain conditions, particularly with activation. rsc.orgambeed.com
The nitrogen atom in 3-Methylazetidine-1-carbonyl chloride is part of an amide-like structure (an N-acyl azetidine). The delocalization of the nitrogen's lone pair into the carbonyl group reduces its basicity and nucleophilicity compared to a simple N-alkyl azetidine. However, the presence of the N-acyl group can activate the ring toward nucleophilic attack. rsc.org
Ring-opening reactions are often promoted by acids or electrophiles. nih.goviitk.ac.in Protonation or coordination of a Lewis acid to the ring nitrogen (forming an azetidinium ion) or the carbonyl oxygen can further polarize the C-N bonds of the ring, making the ring carbons more electrophilic and susceptible to attack by nucleophiles. nih.gov Studies on related N-substituted azetidines have shown that they can undergo acid-mediated intramolecular ring-opening decomposition. nih.govacs.orgacs.org A nucleophile can attack one of the ring carbons (C2 or C4), leading to the cleavage of a C-N bond and formation of a linear amine derivative. nih.gov The regioselectivity of this attack can be influenced by steric and electronic factors, such as the substituent at the C3 position.
Ring-Opening Reactions with Various Nucleophiles
The presence of the N-carbonyl chloride group in this compound effectively transforms the azetidine into a highly reactive N-acylazetidinium-like species. This activation is crucial for promoting nucleophilic attack, as non-activated azetidines are relatively inert towards most nucleophiles. nih.govnih.gov The subsequent ring-opening is a key reaction pathway for this class of compounds, yielding functionalized linear amines. organic-chemistry.orgrsc.org
The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and is governed by both steric and electronic factors. For this compound, nucleophilic attack can principally occur at either the C2 or C4 position. The methyl group at the C3 position introduces steric hindrance that can influence the trajectory of the incoming nucleophile.
Enantiopure azetidinium salts have been studied with a range of nucleophiles, including nitrogen-based (azide anion, benzylamine) and oxygen-based (acetate anion, alkoxides) nucleophiles, providing significant insights into the regioselectivity of the ring-opening process. organic-chemistry.orgresearchgate.net Generally, for azetidinium ions lacking a substituent at the C4 position, nucleophilic attack occurs preferentially at this less sterically hindered site. researchgate.net Conversely, the presence of substituents can direct the attack to the C2 position. researchgate.net The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, leading to inversion of stereochemistry at the attacked carbon center.
| Nucleophile | Potential Site of Attack | Expected Product Class |
|---|---|---|
| Azide (N₃⁻) | C2 or C4 | γ-Azido amines |
| Amines (e.g., Benzylamine) | C2 or C4 | γ-Diamines |
| Alkoxides (RO⁻) | C2 or C4 | γ-Amino ethers |
| Acetate (CH₃COO⁻) | C2 or C4 | γ-Amino esters |
Ring Expansion Transformations
Azetidines, due to their inherent ring strain, are excellent candidates for ring-expansion reactions, which can lead to the formation of larger, more stable heterocyclic systems such as pyrrolidines, piperidines, and azepanes. rsc.org These transformations often involve the formation of a reactive intermediate that facilitates the ring enlargement process.
One common strategy for ring expansion involves the intramolecular nucleophilic displacement of a leaving group, leading to the formation of a bicyclic azetidinium ion. This strained intermediate is then susceptible to nucleophilic attack, resulting in the expansion of the ring. rsc.org For instance, cis-2-(2-Mesyloxyethyl)azetidines have been shown to undergo ring expansion to piperidin-4-ones in the presence of a base and dimethylsulfoxide (DMSO). rsc.org Mechanistically, the azetidine is thought to transform into a reactive bicyclic azetidinium salt, which then undergoes ring enlargement. rsc.org
Another approach involves the reaction of azetidines with carbenes or carbenoids. For example, the reaction of methylene aziridines with rhodium-bound carbenes can result in a [3+1] ring expansion to yield highly substituted methylene azetidines. scispace.comnih.gov While this example involves an aziridine precursor, similar principles can be applied to azetidine chemistry, where the strained ring participates in a formal cycloaddition, leading to a larger ring system.
Functionalization at the 3-Position of the Azetidine Ring
Functionalization of the azetidine ring at the 3-position is a valuable strategy for introducing molecular diversity. uni-muenchen.de Various methods have been developed to achieve this, often taking advantage of the unique reactivity of the strained ring system.
One approach involves the generation of an azabicyclobutane intermediate through a strain-release mechanism. This highly reactive species can then be trapped by nucleophilic organometallic reagents, such as Grignard reagents, to introduce substituents at the C3 position. uni-muenchen.de This method allows for the synthesis of a range of 3-arylated azetidine compounds. uni-muenchen.de
Furthermore, existing substituents at the 3-position can be modified. For example, 3-bromo-substituted azetidines can react with various nucleophiles, such as potassium cyanide, potassium thiocyanate, and sodium azide, to yield a variety of C3-substituted azetidines. rsc.org This highlights the utility of a leaving group at the 3-position to enable the introduction of diverse functional groups.
Mechanistic Studies of Key Transformations
Understanding the reaction mechanisms is fundamental to controlling the outcomes of the transformations involving this compound. These studies often involve a combination of experimental observations and computational calculations.
Elucidation of Reaction Pathways
The nucleophilic ring-opening of activated azetidines, such as this compound, is generally understood to proceed through an SN2-type pathway. mdpi.com The activation of the nitrogen atom by the carbonyl chloride group creates a potent electrophilic center at the adjacent ring carbons. An incoming nucleophile then attacks one of these carbons, leading to the cleavage of a C-N bond and the opening of the four-membered ring.
The regioselectivity of this process is a key area of investigation. Experimental selectivities, in conjunction with Density Functional Theory (DFT) calculations, have been employed to better understand the parameters that govern whether the nucleophile attacks the C2 or C4 position. researchgate.net These studies consider factors such as the steric hindrance posed by substituents on the ring and the electronic nature of both the azetidinium ion and the nucleophile. For instance, in the case of aziridinium ions, which are analogous three-membered rings, the formation of the aziridinium ion is a key step, followed by nucleophilic attack at either the C2 or C3 position, with the pathway being controlled by the nature of substituents, electrophiles, and nucleophiles. frontiersin.org
Identification of Transient Intermediates
The transformations of azetidines often proceed through short-lived, high-energy intermediates that are not directly observable but are crucial to the reaction mechanism. The identification and characterization of these transient species are key to a complete mechanistic understanding.
In ring-opening and ring-expansion reactions, the formation of an N-acylazetidinium ion is a critical first step after the introduction of the carbonyl chloride group. This species is significantly more electrophilic than the parent azetidine.
For certain ring expansion reactions, a bicyclic azetidinium salt has been proposed as a key reactive intermediate. rsc.org This highly strained bicyclic system is formed through an intramolecular nucleophilic displacement and is readily attacked by nucleophiles, leading to ring enlargement. rsc.org
In other transformations, particularly those involving carbenes, the formation of an ylide intermediate is postulated. For example, the reaction of an aziridine nitrogen with a rhodium-bound carbene is proposed to form an aziridinium ylide, which then undergoes a ring-opening/ring-closing cascade. nih.gov Similar ylide intermediates could be involved in certain reactions of this compound.
Applications of 3 Methylazetidine 1 Carbonyl Chloride in Complex Molecule Synthesis
As a Versatile Building Block for Azetidine-Containing Compounds
The primary utility of 3-methylazetidine-1-carbonyl chloride lies in its function as a versatile building block for the synthesis of more complex azetidine-containing molecules. The high reactivity of the carbonyl chloride group allows for facile reactions with a variety of nucleophiles, providing a direct method for incorporating the 3-methylazetidine-1-carbonyl scaffold.
This compound is an excellent electrophilic partner for creating a diverse library of functionalized azetidines. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable urea, carbamate, and thiocarbamate linkages, respectively. These reactions are typically high-yielding and allow for the introduction of a wide array of functional groups and structural motifs onto the azetidine (B1206935) nitrogen.
For instance, the reaction with a primary or secondary amine (R¹R²NH) yields a 3-methylazetidine-1-carboxamide derivative. This transformation is fundamental for building larger molecules where the azetidine ring is a key structural component. The synthesis of such derivatives is crucial as functionalized azetidines are important scaffolds in the development of biologically active compounds. arkat-usa.orgnih.gov
Table 1: Representative Reactions for the Synthesis of Functionalized Azetidines
| Nucleophile | Reagent | Product Class | Resulting Linkage |
| Primary/Secondary Amine | R¹R²NH | N,N-Disubstituted Urea | -N(C=O)NR¹R² |
| Alcohol | R-OH | Carbamate | -N(C=O)OR |
| Thiol | R-SH | Thiocarbamate | -N(C=O)SR |
| Hydrazine | RNHNH₂ | Semicarbazide | -N(C=O)NHNHR |
This modular approach enables the rapid generation of diverse azetidine derivatives from a common intermediate, which is a key strategy in modern medicinal chemistry for exploring structure-activity relationships. nih.govbris.ac.uk
The strained nature of the azetidine ring makes it a useful synthon for constructing more complex heterocyclic systems. arkat-usa.org While this compound is primarily used to introduce the azetidine moiety, the resulting functionalized azetidines can serve as intermediates in subsequent ring-forming or ring-transformation reactions. For example, an azetidine derivative bearing a suitably positioned functional group can undergo intramolecular cyclization to form fused or bridged bicyclic systems. nih.govresearchgate.net The development of efficient strategies to access these privileged building blocks is essential for expanding the accessible chemical space for drug discovery. nih.gov
Role in Peptide Synthesis and Peptidomimetics
In the field of peptide science, incorporating non-natural amino acids and heterocyclic scaffolds is a common strategy to develop peptides with enhanced stability, constrained conformations, and improved biological activity. nih.gov this compound can be utilized in this context to modify peptide structures.
The incorporation of rigid structural elements is a key strategy in the design of peptidomimetics to lock the molecule into a specific, biologically active conformation. nih.govmdpi.com The rigid, four-membered ring of the azetidine moiety, when incorporated into a peptide or peptidomimetic structure, can serve as a conformational constraint. By reacting this compound with amino acid derivatives, it is possible to create novel building blocks that can be introduced into peptide sequences. These azetidine-containing analogs can help to stabilize specific secondary structures, such as β-turns or β-sheets, which are often crucial for biological function. mdpi.com The resulting conformationally restricted analogs can exhibit increased receptor affinity and selectivity compared to their more flexible linear counterparts.
Utilization in Scaffold Diversity Generation
Diversity-oriented synthesis (DOS) is an approach used to create collections of structurally diverse small molecules for high-throughput screening. bham.ac.uk this compound is an ideal reagent for DOS due to its ability to participate in reliable, high-throughput reactions with a large library of nucleophiles. By using this single building block, chemists can generate a vast number of unique azetidine-based compounds, each with different peripheral functionality.
This strategy allows for the exploration of novel chemical space and the identification of new bioactive compounds. bham.ac.uk The synthesis and diversification of densely functionalized azetidine ring systems can lead to a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net The generation of libraries based on the 3-methylazetidine (B2440550) scaffold can lead to the discovery of lead compounds for various biological targets, validating its potential as a privileged structure for building high-quality screening collections.
Assembly of Bridged and Spirocyclic Azetidine Architectures
While direct examples of the application of this compound in the synthesis of bridged and spirocyclic architectures are not extensively documented in publicly available literature, the general reactivity of N-acyl chlorides of azetidines suggests a plausible role in such transformations. Intramolecular reactions are a common strategy for the formation of bridged systems. For instance, a suitably functionalized molecule could undergo an intramolecular cyclization where a nucleophilic group attacks the azetidine ring, which has been activated by the carbonyl chloride.
The synthesis of spirocyclic azetidines often involves the cyclization of a precursor that contains a pre-formed ring. In this context, this compound could be reacted with a nucleophile that is part of a cyclic system, leading to the formation of a spirocyclic junction. The synthesis of multifunctional spirocycles has been achieved from common cyclic carboxylic acids, involving the formation of azetidinones which are then reduced to azetidines.
| Starting Material Class | Synthetic Strategy | Resulting Architecture |
| Cyclic Carboxylic Acids | Azetidinone formation and subsequent reduction | Spirocyclic Azetidines |
| Functionalized Acyclic Precursors | Intramolecular Cyclization | Bridged Azetidines |
Synthesis of Chiral Azetidine-Based Scaffolds
The synthesis of enantiomerically pure azetidine derivatives is of significant interest due to their prevalence in biologically active compounds. While specific methods detailing the use of this compound for the direct synthesis of chiral scaffolds are not readily found, general strategies for obtaining chiral azetidines can be considered.
One common approach is to start with a chiral precursor. For example, the synthesis of chiral tetrasubstituted azetidines has been accomplished from donor-acceptor azetines through asymmetric copper(I)-catalyzed cycloaddition reactions. Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. In principle, a chiral alcohol could be reacted with this compound to form a chiral ester, which could then be used in subsequent diastereoselective transformations.
| Method | Description | Key Feature |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in the formation of the azetidine ring. | High enantiomeric excess can be achieved. |
| Chiral Precursors | Starting from an enantiomerically pure material that contains the azetidine or a precursor to it. | Chirality is transferred from the starting material. |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective reaction. | The auxiliary is typically removed after the desired stereochemistry is set. |
Precursor for Azetidine-3-carboxylic Acid Derivatives
Azetidine-3-carboxylic acid and its derivatives are important building blocks in medicinal chemistry. While the direct conversion of this compound to Azetidine-3-carboxylic acid is not a standard transformation, the 3-methylazetidine core is a key structural feature.
The synthesis of azetidine-3-carboxylic acid itself has been approached through various routes, including processes that involve the intramolecular cyclization of suitable precursors. For instance, a process for synthesizing azetidine-3-carboxylic acid involves the triflating of diethylbis(hydroxymethyl)malonate followed by azetidine ring-formation via intramolecular cyclization with an amine, decarboxylation, and hydrogenation.
The 3-methylazetidine moiety, as found in the title compound, can be a precursor to various derivatives of azetidine-3-carboxylic acid through functional group transformations at the 3-position.
Emerging Research Directions and Advanced Methodologies for 3 Methylazetidine 1 Carbonyl Chloride Chemistry
Development of Green Chemistry Approaches for Synthesis
The synthesis of complex molecules like 3-Methylazetidine-1-carbonyl chloride and its precursors is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.itunibo.it A primary focus in this area has been the replacement of conventional, hazardous solvents with more environmentally benign alternatives.
Research has demonstrated the successful use of cyclopentylmethyl ether (CPME) as a green solvent in the synthesis of functionalized azetidines. acs.orgacs.orgnih.gov CPME is a hydrophobic ether solvent with a high boiling point and low peroxide formation, making it a safer and more sustainable alternative to traditional solvents like tetrahydrofuran (THF). Its application in flow synthesis protocols for azetidines underscores a move towards more robust and eco-friendly manufacturing processes. acs.org
Table 1: Green Chemistry Solvents in Azetidine (B1206935) Synthesis
| Solvent | Key Advantages | Application Context |
|---|---|---|
| Cyclopentylmethyl ether (CPME) | Environmentally responsible, high boiling point, low peroxide formation. acs.org | Used as a sustainable solvent in the continuous flow synthesis of C3-functionalized azetidines. acs.orgacs.orgnih.gov |
| Ethyl Acetate (EtOAc) | Lower water affinity (beneficial for water-sensitive reagents), favorable green score. unibo.it | Explored as a replacement for DMF in peptide synthesis, a related field involving amide bond formation. unibo.it |
Flow Chemistry Applications in Azetidine-1-carbonyl Chloride Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of chemical compounds, offering significant advantages over traditional batch processing. acsgcipr.orgresearchgate.net This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. nih.govmdpi.com For the synthesis of azetidine derivatives, flow chemistry provides enhanced safety, efficiency, and scalability. acs.orguniba.it
One of the most significant benefits of flow technology in this context is the ability to safely handle highly reactive and unstable intermediates. acs.orgresearchgate.net For example, the generation and functionalization of lithiated azetidines, which typically require cryogenic temperatures (−78 °C) in batch reactors, can be performed at much higher temperatures (e.g., -50 °C) in a continuous flow setup. acs.orgresearchgate.net This is due to the excellent heat transfer and rapid mixing characteristics of microreactors, which prevent the formation of hot spots and minimize decomposition pathways. nih.govbeilstein-journals.org
Exploration of Novel Catalytic Systems for Derivatization
The functionalization of the azetidine ring is crucial for creating diverse molecular structures for drug discovery. rsc.org Modern synthetic chemistry relies heavily on catalysis to achieve these transformations with high efficiency and selectivity. A variety of novel catalytic systems have been developed for the synthesis and derivatization of azetidines, moving beyond classical cyclization methods. rsc.orgresearchgate.net
Transition-metal catalysis has been particularly fruitful. Palladium(II)-catalyzed intramolecular C(sp³)–H amination has been reported as a powerful method for constructing the azetidine ring. rsc.org Similarly, nickel-catalyzed Suzuki cross-coupling reactions have been employed to synthesize 3,3-dicarbo-functionalized azetidines, creating previously challenging all-carbon quaternary centers at the C3 position. arkat-usa.orgnih.gov Copper catalysts have also proven versatile, enabling the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents and facilitating photo-induced [3+1] radical cascade cyclizations to access highly substituted azetidines. arkat-usa.orgnih.gov
Beyond transition metals, Lewis acids like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) have been shown to catalyze the intramolecular aminolysis of epoxy amines to selectively form the azetidine ring, tolerating a wide range of functional groups. frontiersin.org These advanced catalytic methods provide chemists with a powerful toolkit to synthesize and modify azetidine scaffolds with unprecedented precision and complexity. organic-chemistry.org
Table 2: Novel Catalytic Systems for Azetidine Synthesis and Derivatization
| Catalyst System | Reaction Type | Application |
|---|---|---|
| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | Synthesis of functionalized azetidines. rsc.org |
| Nickel/NiBr₂ | Suzuki Csp²−Csp³ Cross-Coupling | Synthesis of azetidines with all-carbon quaternary centers. arkat-usa.orgnih.gov |
| Copper(II) Triflate (Cu(OTf)₂) | Alkylation with Organometallics | Synthesis of bis-functionalized 3-substituted azetidines. arkat-usa.orgorganic-chemistry.org |
| Photo-induced Copper | [3+1] Radical Cascade Cyclization | Atom-economical synthesis of highly functionalized azetidines. nih.gov |
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., in situ NMR, IR)
A deep understanding of reaction kinetics, mechanisms, and pathways is essential for process optimization and scale-up. mt.com Advanced spectroscopic techniques that allow for real-time, in situ monitoring are invaluable tools for gaining this understanding. For reactions involving the synthesis and derivatization of azetidines, in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. nih.gov
In situ FTIR, often referred to by the trade name ReactIR, uses a probe inserted directly into the reaction vessel to collect infrared spectra continuously as the reaction progresses. mt.com This technique allows researchers to track the concentration changes of all key reaction species—reactants, intermediates, products, and byproducts—simultaneously and in real-time. mt.comnih.gov By monitoring characteristic vibrational bands, it is possible to identify transient intermediates, determine reaction endpoints accurately, and elucidate complex reaction mechanisms. researchgate.net
Similarly, in situ NMR spectroscopy provides detailed structural information over the course of a reaction. While standard NMR is used for final product characterization, nih.govnih.govjmchemsci.com specialized flow-NMR setups or periodic sampling from a reaction can be used to monitor the fate of reactants and the formation of products over time. acs.org These techniques provide crucial data for developing kinetic models and optimizing reaction conditions to maximize yield and minimize impurities, leading to more robust and efficient chemical processes. mt.com
Design of Next-Generation Azetidine Building Blocks
The simple azetidine core is a valuable starting point, but the design of next-generation building blocks aims to access more complex and diverse chemical space. nih.govoregonstate.edu This involves creating densely functionalized azetidine scaffolds that can be readily incorporated into larger molecules or used to generate libraries of compounds for biological screening. chemrxiv.org
One major trend is the synthesis of conformationally constrained systems, such as spirocyclic, fused, and bridged azetidines. nih.gov These scaffolds increase the three-dimensionality of molecules, which is often associated with improved selectivity and pharmacokinetic properties. For example, methods have been developed to convert a core azetidine system into unique scaffolds, including azetidine-fused 8-membered rings via ring-closing metathesis. nih.gov
Another direction involves installing novel functional groups to modulate physicochemical properties. A recent development is the synthesis of N-pentafluorosulfanyl (N–SF₅) azetidines. acs.org The N–SF₅ group is considered a potential bioisostere for other common groups in medicinal chemistry, and its incorporation into the azetidine scaffold can increase lipophilicity while maintaining stability, offering a new tool for drug designers. acs.org Furthermore, the development of modular, "any-stage" functionalization strategies, such as electrophilic azetidinylation protocols, allows for the direct attachment of the azetidine ring to complex molecules, greatly expanding the utility of these building blocks in late-stage diversification efforts. chemrxiv.orgnih.gov These advanced scaffolds provide chemists with powerful new tools to explore challenging biological targets and develop innovative therapeutics. acs.orgchemrxiv.org
Q & A
Q. What are the standard synthetic protocols for preparing 3-Methylazetidine-1-carbonyl chloride?
The synthesis typically involves chlorination of 3-methylazetidine-1-carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). Key steps include:
- Dissolving the carboxylic acid in anhydrous dichloromethane or toluene.
- Adding SOCl₂ dropwise under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions.
- Refluxing for 4–6 hours to ensure complete conversion.
- Removing excess SOCl₂ and solvent via vacuum distillation.
- Purifying via recrystallization or short-path distillation . Note: Reaction by-products (e.g., HCl, SO₂) require efficient trapping systems due to corrosivity .
Q. How is the purity of this compound assessed in laboratory settings?
Analytical methods include:
- Gas Chromatography-Flame Ionization Detection (GC-FID): Quantifies purity by separating and detecting volatile components. Column: DB-5MS (30 m × 0.25 mm), carrier gas He (1.5 mL/min), split ratio 10:1 .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity. Key signals: δ ~2.3 ppm (CH₃ of azetidine), δ ~160–170 ppm (carbonyl chloride carbon) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1800 cm⁻¹ (C=O stretch of acyl chloride) .
Q. What are the key functional groups in this compound that influence its reactivity?
- Acyl Chloride (-COCl): Highly electrophilic, participates in nucleophilic substitutions (e.g., with amines, alcohols) to form amides or esters.
- Azetidine Ring: Strain from the four-membered ring enhances reactivity in ring-opening or functionalization reactions.
- Methyl Substituent: Steric effects modulate reaction rates in sterically hindered environments .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-product formation during synthesis?
- Temperature Control: Maintain sub-ambient temperatures (0–5°C) during SOCl₂ addition to suppress sulfonate ester formation.
- Solvent Selection: Use anhydrous toluene to stabilize intermediates and reduce hydrolysis.
- Catalytic Additives: Pyridine (5 mol%) traps HCl, shifting equilibrium toward product formation .
- In-line Analytics: Monitor reaction progress via FTIR or Raman spectroscopy to terminate reactions at >95% conversion .
Q. What strategies resolve discrepancies in reported stability data under varying storage conditions?
Conflicting stability data often arise from moisture exposure or temperature fluctuations. Methodological solutions include:
- Accelerated Degradation Studies: Store samples at 40°C/75% RH for 1 week to simulate long-term stability. Analyze via GC-FID for decomposition products (e.g., carboxylic acid, HCl).
- Stabilizers: Add molecular sieves (3Å) or desiccants (silica gel) to storage vials.
- Low-Temperature Storage: Store at –20°C under argon, with septum-sealed vials to prevent hydrolysis .
Q. What computational approaches model reaction pathways in complex organic syntheses?
- Density Functional Theory (DFT): Predicts transition states and energy barriers for nucleophilic acyl substitution. Basis sets (e.g., B3LYP/6-31G*) optimize geometry and electronic properties.
- Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics (e.g., dichloromethane vs. THF).
- Retrosynthetic AI Tools: Platforms like Pistachio or Reaxys propose alternative routes using fragment-based similarity scoring .
Data Contradiction Analysis
Example: Discrepancies in reported yields (60–85%) for reactions with secondary amines.
- Root Cause: Variable steric hindrance from the azetidine ring and methyl group.
- Resolution: Use bulky amines (e.g., DIPEA) to enhance nucleophilicity. Monitor reaction progress via ¹H NMR to optimize stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
